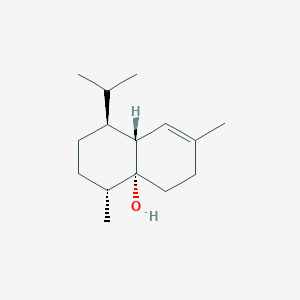
4-Methoxy-4'-nitrobiphenyl
Descripción general
Descripción
4-Methoxy-4’-nitrobiphenyl is an organic compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol . It is characterized by a methoxy group (-OCH3) at the 4 position and a nitro group (-NO2) at the 4’ position of the biphenyl structure. This compound is typically a light yellow to orange crystalline powder .
Aplicaciones Científicas De Investigación
4-Methoxy-4’-nitrobiphenyl is primarily used as an intermediate in organic synthesis. It serves as a model compound for studying various chemical reactions and mechanisms.
Mecanismo De Acción
Safety and Hazards
Métodos De Preparación
The synthesis of 4-Methoxy-4’-nitrobiphenyl can be achieved through various methods. One common synthetic route involves the reaction of 4-nitrophenyl trifluoromethanesulfonate with tributyl(4-methoxyphenyl)stannane . The process involves multiple steps, including the preparation of 4-nitrophenyl trifluoromethanesulfonate and the subsequent reaction with tributyl(4-methoxyphenyl)stannane under controlled conditions .
Análisis De Reacciones Químicas
4-Methoxy-4’-nitrobiphenyl undergoes several types of chemical reactions, including:
Oxidation: The nitro group (-NO2) can be reduced to an amino group (-NH2) under suitable conditions.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group (-OCH3) can participate in nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, tin(II) chloride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
4-Methoxy-4’-nitrobiphenyl can be compared with other substituted biphenyl compounds, such as:
4-Methoxy-4’-aminobiphenyl: Similar structure but with an amino group instead of a nitro group.
4-Methoxy-4’-chlorobiphenyl: Similar structure but with a chloro group instead of a nitro group.
4-Methoxy-4’-bromobiphenyl: Similar structure but with a bromo group instead of a nitro group.
The uniqueness of 4-Methoxy-4’-nitrobiphenyl lies in its specific combination of methoxy and nitro groups, which confer distinct chemical properties and reactivity compared to other substituted biphenyls .
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15)16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIINENVMPWGQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456238 | |
| Record name | 4-Methoxy-4'-nitrobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2143-90-0 | |
| Record name | 4-Methoxy-4'-nitrobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reactivity of 4-methoxy-4'-nitrobiphenyl in electrophilic aromatic substitutions?
A1: this compound is an interesting substrate for studying electrophilic aromatic substitutions due to the presence of both an electron-donating group (methoxy) and an electron-withdrawing group (nitro) on the biphenyl system. The methoxy group activates the ring towards electrophilic attack and directs the incoming electrophile to the ortho and para positions. Conversely, the nitro group deactivates the ring and directs the electrophile to the meta position. This interplay of electronic effects influences the regioselectivity of electrophilic aromatic substitutions on this molecule.
Q2: How has the synthesis of this compound been achieved?
A2: One approach to synthesizing this compound involves the decomposition of N-nitroso-p-nitroacetanilide in anisole []. This reaction generates a p-nitrophenyl radical, which then reacts with anisole to yield a mixture of this compound, along with 2-methoxy-4′-nitrobiphenyl and 3-methoxy-4′-nitrobiphenyl as byproducts. Another method utilizes a palladium-catalyzed Stille coupling reaction between 4-nitrophenyl trifluoromethanesulfonate and tributyl(4-methoxyphenyl)stannane []. This approach provides a more controlled route to the desired product.
Q3: What insights have computational chemistry studies provided on the structure and properties of this compound?
A3: Density Functional Theory (DFT) calculations have been employed to investigate the vibrational spectra, molecular structure, and electronic properties of this compound []. These calculations can provide valuable information on molecular geometry, electronic transitions, and other physicochemical properties relevant to understanding the reactivity and potential applications of this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
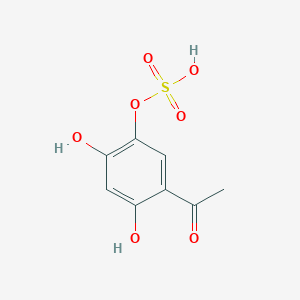
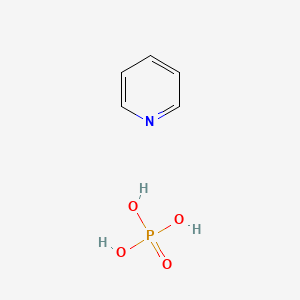
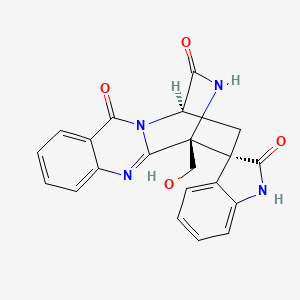


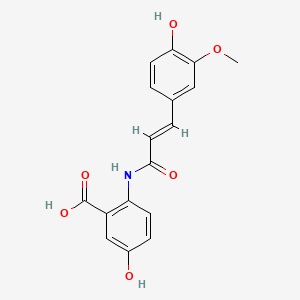


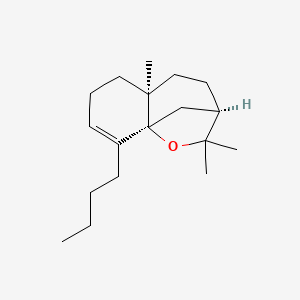
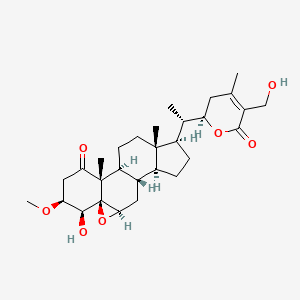
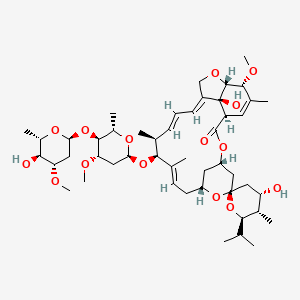
![2,9-(methylenedioxy)-11H-indeno[1,2-c]isoquinoline Hydrochloride](/img/structure/B1250967.png)

